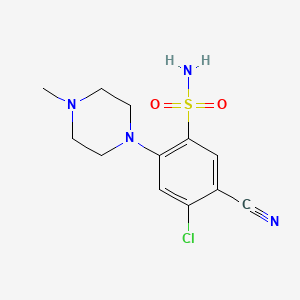
4-Chloro-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as copper acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other parts of the molecule.
Substitution: The chlorine atom in the benzene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-N-(4-methylpiperazin-1-yl)benzamide: Shares structural similarities but lacks the cyano group.
4-Methyl-3-nitrophenyl-4-methylpiperazin-1-yl-substituted benzamides: Similar in structure but with different functional groups.
Uniqueness
4-Chloro-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
59210-60-5 |
|---|---|
Fórmula molecular |
C12H15ClN4O2S |
Peso molecular |
314.79 g/mol |
Nombre IUPAC |
4-chloro-5-cyano-2-(4-methylpiperazin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H15ClN4O2S/c1-16-2-4-17(5-3-16)11-7-10(13)9(8-14)6-12(11)20(15,18)19/h6-7H,2-5H2,1H3,(H2,15,18,19) |
Clave InChI |
HVNFJXNKYXEOGX-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=C(C=C(C(=C2)Cl)C#N)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


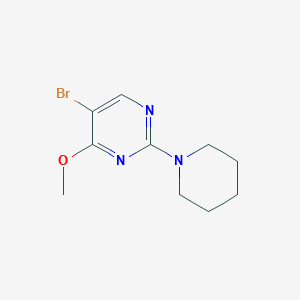

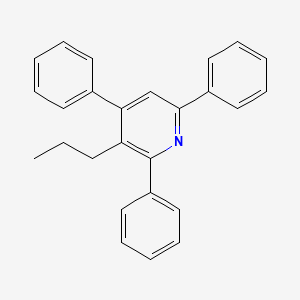

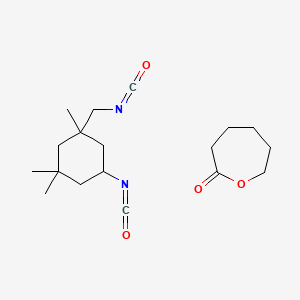
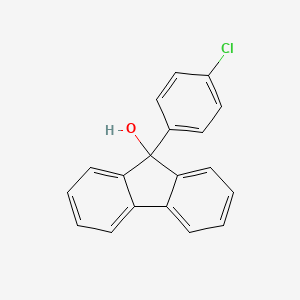

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)-](/img/structure/B14620451.png)

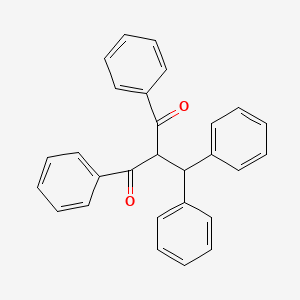
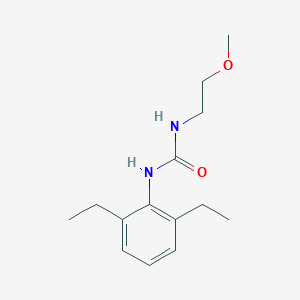
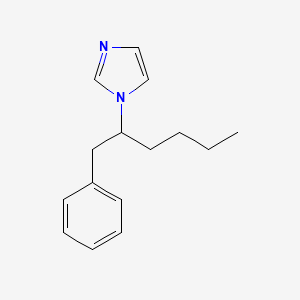
![3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B14620474.png)

